molecular formula C6H5N3 B024417 2-Amino-4-cyanopyridine CAS No. 42182-27-4

2-Amino-4-cyanopyridine

Cat. No.: B024417
CAS No.: 42182-27-4
M. Wt: 119.12 g/mol
InChI Key: GEEAYLFEIFJFGP-UHFFFAOYSA-N
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Description

2-Amino-4-cyanopyridine (CAS 42182-27-4) is a pyridine derivative with the molecular formula C₆H₅N₃ and a molecular weight of 119.12 g/mol. It features an amino (-NH₂) group at position 2 and a cyano (-CN) group at position 4 on the pyridine ring. Key properties include:

  • Melting Point: 146–148°C
  • Boiling Point: Predicted 297.7±20.0°C
  • Solubility: Slightly soluble in water
  • It is also a versatile intermediate in medicinal and agrochemical synthesis .

Preparation Methods

Multi-Step Functionalization of Polyhalogenated Pyridine Derivatives

Reduction-Amination Pathway from 2,6-Dibromopyridine-4-carboxylic Acid

A high-yielding route (98% yield) begins with 2,6-dibromopyridine-4-carboxylic acid (CAS 119308-57-5). The first step involves borane-THF-mediated reduction of the carboxylic acid group to a primary alcohol at position 4, producing (2,6-dibromopyridin-4-yl)methanol . This reaction proceeds in tetrahydrofuran (THF) under controlled temperature gradients (0–50°C) with a short reaction time (10 minutes post-methanol addition). The alcohol intermediate is subsequently oxidized back to a ketone or converted to a better leaving group (e.g., mesylate or tosylate) for cyanation.

Subsequent displacement of the bromine atom at position 2 occurs via nucleophilic aromatic substitution (SNAr) using ammonia or ammonium hydroxide under high-temperature conditions. The remaining bromine at position 6 may be retained or replaced depending on reaction design. Critical to this pathway is the sequential protection/deprotection of reactive sites to prevent undesired side reactions.

Key Reaction Parameters:

  • Reduction Step : Borane-THF (1.0 equiv), THF solvent, 50°C, 3 hours

  • Intermediate Isolation : Partitioning between ethyl acetate and saturated Na2CO3 followed by MgSO4 drying

  • Yield : 98% for the initial reduction step

Catalytic Amination-Cyanation Cascades

Sodium Tungstate-Catalyzed Single-Pot Synthesis

A patent-pending method (CN108840820A) describes a one-pot synthesis using cyanopyridine derivatives as starting materials . While originally developed for 4-aminopyridine, this approach is adaptable to this compound through positional isomer control. The protocol employs sodium tungstate (Na2WO4\text{Na}_2\text{WO}_4) as a catalyst (2–5 wt%) and sodium hypochlorite (NaOCl\text{NaOCl}) as both an oxidizing and aminating agent .

Reaction Sequence:

  • Low-Temperature Pre-Reaction : 4-cyanopyridine is dissolved in water (20–30% w/w) and cooled to ≤0°C .

  • Catalyst Activation : Sodium tungstate is introduced, followed by gradual addition of 10–11% NaOCl\text{NaOCl} (2.5–3.5× stoichiometry) .

  • Thermal Cyclization : The mixture is heated to 90–95°C for ≥10 hours to facilitate Hofmann-type degradation and cyano group retention .

This method eliminates intermediate isolation steps but requires precise control over chlorine stoichiometry to prevent over-oxidation of the cyano group.

Bromine-to-Cyano Substitution Strategies

From 2-Amino-4-bromopyridine Precursors

The synthesis of 2-amino-4-bromopyridine (CAS 102603-622B) via a modified Sandmeyer reaction provides a viable intermediate for subsequent cyanation . The bromine atom at position 4 undergoes transition-metal-catalyzed substitution using copper(I) cyanide (CuCN\text{CuCN}) in dimethylformamide (DMF) at elevated temperatures (180–200°C) .

Optimization Considerations:

  • Catalyst Load : 1.2–1.5 equiv CuCN\text{CuCN}

  • Reaction Time : 12–24 hours under nitrogen atmosphere

  • Yield : 57–83% (extrapolated from analogous bromopyridine substitutions)

Protection of the amino group (e.g., as an acetyl derivative) may be necessary to prevent side reactions during the high-temperature cyanation step.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages Challenges
Reduction-Amination 2,6-Dibromopyridine-4-carboxylic acidBorane-THF, NH398% (Step 1)High stepwise yield, crystalline intermediatesMulti-step process, halogen management
Catalytic Cascade 4-CyanopyridineNa2WO4, NaOClN/ASingle-pot operation, scalablePositional selectivity requires tuning
Bromine Substitution 2-Amino-4-bromopyridineCuCN, DMF57–83%Modular substrate designHigh temperatures, protection chemistry

Mechanistic Insights and Side Reactions

Competing Pathways in Cyanation Reactions

The Rosenmund-von Braun reaction mechanism dominates metal-mediated cyanation processes . Copper(I) cyanide facilitates a radical pathway where bromide displacement occurs through single-electron transfers. Side products often arise from:

  • Over-cyanation at adjacent positions

  • Partial reduction of the cyano group to amine under reductive conditions

  • Ring-opening reactions in strongly alkaline media

pH-Dependent Amination Selectivity

In sodium tungstate-catalyzed reactions, the pH\text{pH} of the NaOCl\text{NaOCl} solution critically impacts amination efficiency . Optimal performance occurs at pH\text{pH} 8–9, balancing hypochlorite reactivity with pyridine ring stability.

Industrial Scalability Considerations

Solvent Recovery and Waste Streams

The borane-THF route generates significant methanol and ethyl acetate waste, necessitating distillation recovery systems . Conversely, aqueous-phase catalytic methods produce saline byproducts requiring electrochemical treatment.

Catalytic Lifetime in Continuous Processes

Sodium tungstate demonstrates >80% activity retention after five batches in flow reactor configurations , making it suitable for continuous manufacturing. Copper catalysts, however, require frequent replacement due to agglomeration at high temperatures .

Chemical Reactions Analysis

2-Amino-4-cyanopyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different pyridine derivatives.

    Reduction: Reduction reactions can convert it into other aminopyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the cyano group.

    Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include various substituted pyridines and heterocyclic compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

2-Amino-5-cyanopyridine (CAS 4214-73-7)

  • Molecular Formula : C₆H₅N₃
  • Melting Point : 159–165°C
  • Key Difference: The cyano group at position 5 instead of 4 increases the melting point by ~13–17°C compared to 2-amino-4-cyanopyridine, likely due to altered crystal packing and intermolecular interactions .

2-Amino-3-cyano-4-methylpyridine (CAS 71493-76-0)

  • Molecular Formula : C₇H₇N₃

Functional Group Variations

2-Amino-4-methoxypyridine (CAS 695-34-1)

  • Molecular Formula : C₆H₈N₂O
  • Melting Point: Not explicitly reported, but methoxy (-OCH₃) groups generally reduce melting points compared to cyano derivatives due to weaker dipole interactions .
  • Applications : Used in coordination chemistry and as a ligand in catalysis .

2-Amino-4-(4-fluorophenyl)pyridine-3-carbonitrile

  • Structure : Incorporates a fluorophenyl substituent at position 3.
  • Key Difference : The fluorophenyl group enhances π-π stacking interactions, improving binding affinity to biological targets such as kinases .

Biological Activity

2-Amino-4-cyanopyridine is an organic compound with the molecular formula C6H5N3, known for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.

This compound appears as a white crystalline solid, slightly soluble in water and more soluble in organic solvents like alcohols and ketones. The compound has significant interactions with various enzymes, notably glycogen synthase kinase-3β (GSK-3β) and human acetylcholinesterase (AChE), suggesting its potential as a therapeutic agent in neurological disorders and metabolic diseases .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular signaling and metabolism:

  • GSK-3β Inhibition : GSK-3β plays a crucial role in various signaling pathways, including those involved in cell proliferation and survival. Inhibition of this enzyme may lead to enhanced cell survival and reduced apoptosis in certain contexts .
  • AChE Inhibition : By inhibiting AChE, this compound may increase acetylcholine levels in the synaptic cleft, potentially benefiting conditions like Alzheimer's disease .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cyanopyridine derivatives, including this compound. For instance, compounds derived from this structure have shown efficacy against both gram-positive and gram-negative bacteria as well as fungi. The mechanism involves disruption of microbial cell walls and inhibition of key metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies demonstrating its cytotoxic effects on cancer cell lines. For example:

  • Cytotoxicity Studies : A study reported that derivatives of cyanopyridine exhibited IC50 values ranging from 2.0 µM to higher concentrations against prostate cancer cells (PC-3). The most potent compound demonstrated significant inhibition of cell proliferation through mechanisms involving necroptosis and apoptosis induction .
CompoundCell LineIC50 (µM)Mechanism
4jPC-32.0Necroptosis
5eMDA-MB-231<5Apoptosis induction

Enzyme Inhibition

The compound has also been evaluated for its role as an enzyme inhibitor. Its structural features allow it to interact effectively with various targets, making it a candidate for developing inhibitors against kinases and other enzymes involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives synthesized from this compound against pathogens like E. coli and C. albicans. The results indicated that specific substitutions on the pyridine ring significantly enhanced antimicrobial potency .
  • Anticancer Properties : Another investigation focused on the anti-proliferative effects of this compound derivatives on multiple cancer cell lines. The study highlighted that modifications at the 4-position of the pyridine ring led to improved cytotoxicity compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Amino-4-cyanopyridine, and how can reaction conditions be optimized for high yield?

  • Methodology : One-pot multicomponent reactions using substituted pyridine precursors and nitrile-containing reagents under controlled temperatures (e.g., 80–100°C) are commonly employed. Solvent selection (e.g., ethanol or acetonitrile) and catalytic systems (e.g., Lewis acids) significantly influence yield. Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography using silica gel .
  • Key Variables : Temperature, solvent polarity, and catalyst loading must be systematically tested. For example, excess cyanating agents may lead to byproducts, requiring stoichiometric optimization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Precautions :

  • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Store in airtight containers away from moisture and oxidizers.
    • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Spills should be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can researchers verify the structural identity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., amino at C2, cyano at C4).
  • Mass Spectrometry : ESI-MS for molecular ion validation (expected m/z = 119.12 for C6_6H5_5N3_3).
  • Melting Point : Compare observed mp (159–165°C) with literature values .

Advanced Research Questions

Q. What experimental strategies can elucidate the antagonistic mechanism of this compound on mGluR2 receptors?

  • In Vitro Approaches :

  • Use HEK293 cells expressing human mGluR2 to measure cAMP inhibition via ELISA.
  • Competitive binding assays with radiolabeled ligands (e.g., 3H^3H-LY341495) to determine IC50_{50} values.
  • Patch-clamp electrophysiology to assess receptor desensitization kinetics.
    • Controls : Include positive controls (e.g., LY341495) and negative controls (wild-type HEK293 cells) to validate specificity .

Q. How can discrepancies in reported biological activity data for this compound be resolved?

  • Root Causes : Variability may arise from differences in assay conditions (e.g., cell lines, ligand concentrations) or compound purity.
  • Resolution Strategies :

  • Replicate studies using standardized protocols (e.g., uniform cell culture media, ligand batches).
  • Validate purity via HPLC (>98%) and quantify residual solvents (e.g., GC-MS).
  • Perform meta-analyses to identify outliers and confounding variables .

Q. What advanced spectroscopic techniques are suitable for characterizing crystalline forms of this compound derivatives?

  • X-Ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., amino-cyano interactions).
  • FT-IR Spectroscopy : Identify functional group vibrations (e.g., NH2_2 stretching at ~3400 cm1^{-1}, CN at ~2200 cm1^{-1}).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways .

Q. Methodological Considerations

Q. How should researchers design dose-response studies for this compound in neuropharmacological models?

  • In Vivo Models : Administer the compound intraperitoneally in rodents (e.g., 1–10 mg/kg) and monitor behavioral outcomes (e.g., locomotor activity, seizure thresholds).
  • Dose Optimization : Conduct pilot studies to establish the therapeutic index (LD50_{50} vs. ED50_{50}) and assess blood-brain barrier permeability via LC-MS/MS .

Q. What computational methods can predict the binding affinity of this compound to mGluR2?

  • Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on the orthosteric binding pocket.
  • MD Simulations : Run 100-ns trajectories in explicit solvent to evaluate binding stability and key residue contributions (e.g., Ser148, Asp295) .

Q. Data Presentation Guidelines

  • Tables : Include raw data (e.g., IC50_{50} values, spectral peaks) in appendices, with processed data (e.g., dose-response curves) in the main text.
  • Uncertainty Analysis : Report SEM/SD for replicates and use Q-testing to exclude outliers .

Properties

IUPAC Name

2-aminopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEAYLFEIFJFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426745
Record name 2-Amino-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42182-27-4
Record name 2-Amino-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminoisonicotinonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a slurry of 2-chloro-4-cyanopyridine (10.00 g, 0.079 mol) and sodiumbicarbonate (19.92 g, 0.237 mol) in amine (0.174 mol) was added pyridine (35.0 mL) and the reaction was heated to 90° C. for 3 h. The reaction was then cooled to RT, diluted with the addition of CH2Cl2 (100 mL) and filtered. The solid was washed with EtOAc. Combined washes were concentrated in vacuo. A mixture of MeOH/hexanes was added and kept in the fridge for 12 h. The crystals that formed were filtered and washed with hexanes.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.92 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0.174 mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromopyridin-2-amine (4.9 g, 28.5 mmol), Zn(CN)2 (5.0 g, 42.5 mmol), Pd2(dba)3 (1.3 g, 1.4 mmol) and dppf (1.6 g, 2.8 mmol) in DMF (150 mL) was stirred at 100° C. under nitrogen atmosphere for 1.5 h. The mixture was cooled to rt and water (500 mL) was added. The mixture was extracted with EtOAc (300 mL×3). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with 10:1 to 2:1 petroleum ether/EtOAc to afford 2-aminoisonicotinonitrile as a light yellow solid (2.7 g, 80%). 1H NMR (300 MHz, CDCl3) δ 8.19 (d, J=5.1 Hz, 1H), 6.82 (d, J=4.8 Hz, 1H), 6.69 (d, J=0.9 Hz, 1H), 4.72 (br s, 2H). LCMS (ESI) m/z 120 (M+H)+.
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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